molecular formula C10H11NO B12832225 1,2,3,4-Tetrahydroquinoline-6-carbaldehyde

1,2,3,4-Tetrahydroquinoline-6-carbaldehyde

Cat. No.: B12832225
M. Wt: 161.20 g/mol
InChI Key: SCEYZPPOTANMMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,4-Tetrahydroquinoline-6-carbaldehyde is an organic compound with the molecular formula C({10})H({11})NO It is a derivative of tetrahydroquinoline, featuring an aldehyde functional group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydroquinoline-6-carbaldehyde can be synthesized through several methods. One common approach involves the reduction of quinoline derivatives followed by formylation. For instance, the reduction of 6-nitroquinoline to 6-aminoquinoline, followed by catalytic hydrogenation, can yield 1,2,3,4-tetrahydroquinoline. Subsequent formylation using reagents like Vilsmeier-Haack or Duff reaction conditions introduces the aldehyde group at the 6-position.

Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic hydrogenation processes, followed by controlled formylation. The choice of catalysts, solvents, and reaction conditions is optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4-Tetrahydroquinoline-6-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the nitrogen atom or the aromatic ring, using reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid.

    Reduction: 1,2,3,4-Tetrahydroquinoline-6-methanol.

    Substitution: Various substituted tetrahydroquinoline derivatives depending on the electrophile used.

Scientific Research Applications

1,2,3,4-Tetrahydroquinoline-6-carbaldehyde has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound is used in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydroquinoline-6-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. For example, its aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme function or modulating signal transduction pathways.

Comparison with Similar Compounds

1,2,3,4-Tetrahydroquinoline-6-carbaldehyde can be compared with other tetrahydroquinoline derivatives:

    1,2,3,4-Tetrahydroquinoline-3-carbaldehyde: Similar structure but with the aldehyde group at the 3-position, leading to different reactivity and applications.

    1,2,3,4-Tetrahydroquinoline-8-carbaldehyde:

    Quinoline-6-carbaldehyde: Lacks the tetrahydro structure, resulting in different electronic properties and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and the types of reactions it can undergo, making it valuable for targeted synthetic applications.

Properties

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

1,2,3,4-tetrahydroquinoline-6-carbaldehyde

InChI

InChI=1S/C10H11NO/c12-7-8-3-4-10-9(6-8)2-1-5-11-10/h3-4,6-7,11H,1-2,5H2

InChI Key

SCEYZPPOTANMMP-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)C=O)NC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.